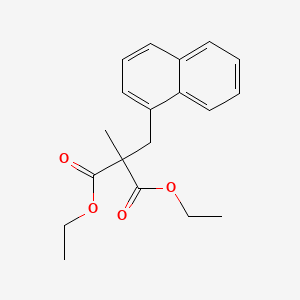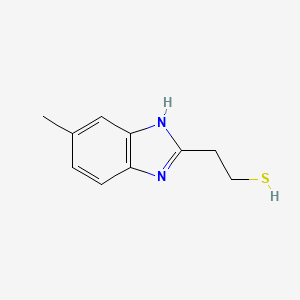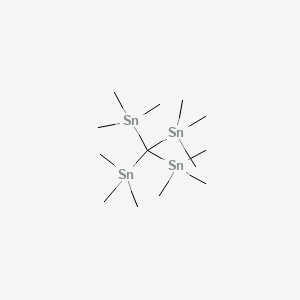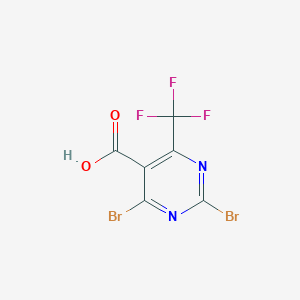
Diethyl methyl(naphthalen-1-ylmethyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl methyl(naphthalen-1-ylmethyl)propanedioate is an organic compound that belongs to the class of esters It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and propanedioate, a dicarboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl methyl(naphthalen-1-ylmethyl)propanedioate typically involves the alkylation of enolate ions. The enolate ion then undergoes nucleophilic substitution with a naphthalen-1-ylmethyl halide, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of ester synthesis and alkylation reactions are applicable. Industrial production would likely involve large-scale reactions using automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl methyl(naphthalen-1-ylmethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to replace the ester groups.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other esters, depending on the nucleophile used.
Scientific Research Applications
Diethyl methyl(naphthalen-1-ylmethyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of diethyl methyl(naphthalen-1-ylmethyl)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The naphthalene moiety can interact with aromatic receptors and enzymes, influencing various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl propanedioate (Diethyl malonate): A simpler ester with similar reactivity.
Diethyl acetamido[(naphthalen-1-yl)methyl]propanedioate: A related compound with an acetamido group instead of a methyl group.
Uniqueness
Diethyl methyl(naphthalen-1-ylmethyl)propanedioate is unique due to the presence of both naphthalene and propanedioate moieties, which confer distinct chemical properties and reactivity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
4512-62-3 |
|---|---|
Molecular Formula |
C19H22O4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
diethyl 2-methyl-2-(naphthalen-1-ylmethyl)propanedioate |
InChI |
InChI=1S/C19H22O4/c1-4-22-17(20)19(3,18(21)23-5-2)13-15-11-8-10-14-9-6-7-12-16(14)15/h6-12H,4-5,13H2,1-3H3 |
InChI Key |
BCYBXIIEYVHCLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=CC2=CC=CC=C21)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14158335.png)



![11-(2-Furanyl)-2,3,4,5,10,11-hexahydro-3-(3-methoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14158359.png)

![2-[(Pentachlorophenoxy)methyl]oxirane](/img/structure/B14158374.png)


![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14158405.png)
![N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B14158407.png)
![4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile](/img/structure/B14158415.png)


